4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole
Overview
Description
4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole is a versatile chemical compound with the molecular formula C12H12INO2 and a molecular weight of 329.13 g/mol . This compound is characterized by the presence of an oxazole ring substituted with an iodomethyl group, a methoxyphenyl group, and a methyl group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, where a suitable precursor is treated with iodine and a halogenating agent.
Substitution with the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where the oxazole ring is reacted with a methoxyphenyl precursor under suitable conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired outcome.
Chemical Reactions Analysis
4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products. Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes. It can serve as a probe to study enzyme activities and protein interactions.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Iodomethyl-2-(3-methoxyphenyl)-5-methyloxazole can be compared with other similar compounds, such as:
4-Iodomethyl-2-(3-methoxyphenyl)-5-(1-methylethyl)oxazole: This compound has a similar structure but with an additional isopropyl group, which may alter its chemical and biological properties.
4-Iodomethyl-2-(3-methoxyphenyl)-5-methylthiazole: This compound has a thiazole ring instead of an oxazole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(iodomethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c1-8-11(7-13)14-12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKVVHCZKAADFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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